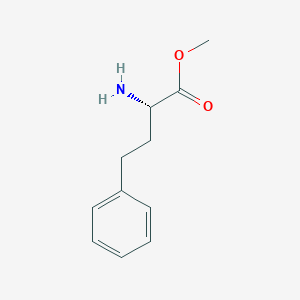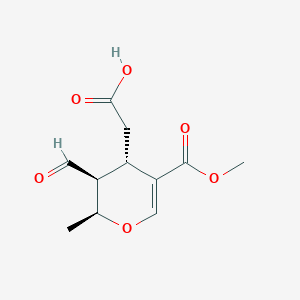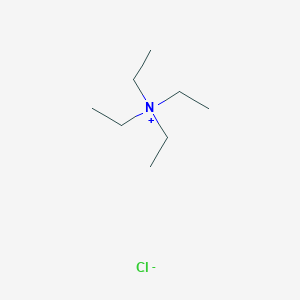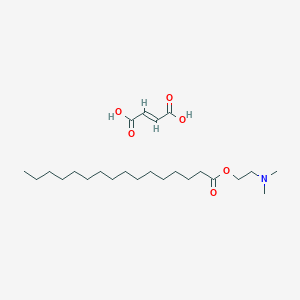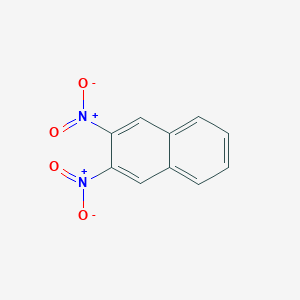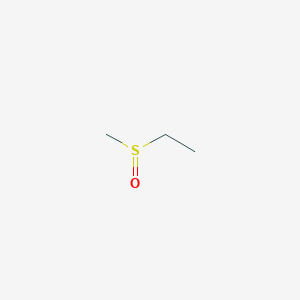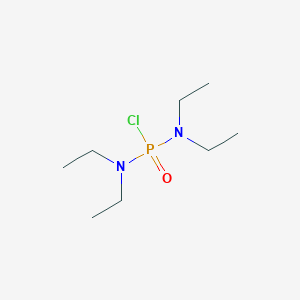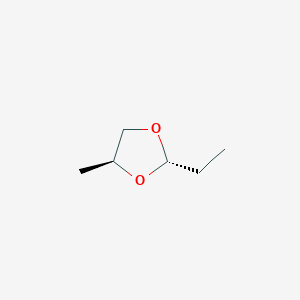
1,3-Dioxolane, 2-ethyl-4-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. This compound is also known as trans-2-Ethyl-4-methyl-1,3-dioxolane and is commonly abbreviated as EMDO.
Mecanismo De Acción
The mechanism of action of EMDO is not well understood, but it is believed to function as a Lewis acid catalyst in many reactions. It has also been shown to participate in hydrogen bonding interactions with other molecules, which can influence its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EMDO. However, it has been shown to be relatively non-toxic and non-irritating to skin and eyes. It is also considered to be a low-risk chemical in terms of environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EMDO in laboratory experiments is its ability to act as a solvent for a wide range of organic compounds. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using EMDO is its relatively high cost compared to other solvents.
Direcciones Futuras
There are several potential future directions for research involving EMDO. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new catalytic reactions using EMDO as a ligand. Additionally, further investigation into the mechanism of action of EMDO could lead to new insights into its reactivity and potential applications in organic synthesis.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it an attractive choice for a variety of applications, including as a solvent, reagent, and chiral auxiliary. While there is still much to learn about the mechanism of action and potential applications of EMDO, it is clear that this compound has significant potential for future research and development.
Métodos De Síntesis
The synthesis of EMDO involves the reaction of ethyl vinyl ether and paraformaldehyde in the presence of an acid catalyst. The resulting product is then purified using distillation and recrystallization techniques. This method has been widely used in the laboratory and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
EMDO has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent in the synthesis of various organic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Propiedades
Número CAS |
1860-13-5 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(2S,4S)-2-ethyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
CSZCLQLJVFLXLI-WDSKDSINSA-N |
SMILES isomérico |
CC[C@H]1OC[C@@H](O1)C |
SMILES |
CCC1OCC(O1)C |
SMILES canónico |
CCC1OCC(O1)C |
Otros números CAS |
1860-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






